1,6-Diisocyanatohexane;1,3-diisocyanato-2-methylbenzene
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Overview
Description
1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene is a chemical compound with significant industrial and scientific applications. This compound is a combination of two isocyanates: 1,6-diisocyanatohexane and 1,3-diisocyanato-2-methylbenzene. Isocyanates are highly reactive and versatile, making them valuable in various chemical processes.
Synthetic Routes and Reaction Conditions:
1,6-Diisocyanatohexane: This compound is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves treating hexamethylene diamine with phosgene (COCl₂) under controlled conditions to produce 1,6-diisocyanatohexane.
1,3-Diisocyanato-2-Methylbenzene: This compound, also known as 2,6-toluene diisocyanate (TDI), is produced by the nitration of toluene to form dinitrotoluene, followed by catalytic hydrogenation to produce 2,4-diaminotoluene. The diamine is then phosgenated to yield 1,3-diisocyanato-2-methylbenzene.
Industrial Production Methods: The industrial production of these isocyanates involves large-scale chemical reactors and stringent safety measures due to the highly reactive nature of isocyanates. The processes are optimized to maximize yield and minimize by-products.
Types of Reactions:
Polymerization: Both isocyanates readily react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives.
Addition Reactions: Isocyanates can react with amines to form ureas, which are used in various applications, including agriculture and pharmaceuticals.
Substitution Reactions: Isocyanates can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Polyols: Used in the production of polyurethanes.
Amines: Used in the formation of ureas.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Polyurethanes: Used in flexible and rigid foams, coatings, and adhesives.
Ureas: Used in agriculture as herbicides and in pharmaceuticals.
Scientific Research Applications
Chemistry: Isocyanates are used in the synthesis of various polymers and coatings.
Biology: Isocyanates are used in the study of protein interactions and enzyme inhibition.
Medicine: Isocyanates are used in the development of drug delivery systems and medical devices.
Industry: Isocyanates are used in the production of polyurethane products, which are essential in various industries, including automotive, construction, and textiles.
Mechanism of Action
The mechanism by which 1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene exerts its effects involves the reactivity of the isocyanate group. The isocyanate group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages, respectively. These reactions are crucial in the formation of polyurethanes and other polymers.
Molecular Targets and Pathways Involved:
Polyurethane Formation: The isocyanate group reacts with polyols to form polyurethane chains.
Urea Formation: The isocyanate group reacts with amines to form urea linkages.
Comparison with Similar Compounds
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Toluene Diisocyanate (TDI): Used in the production of flexible polyurethane foams.
Properties
CAS No. |
63368-95-6 |
---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChI Key |
ZOJLMJDYCXVMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Related CAS |
63368-95-6 |
Origin of Product |
United States |
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